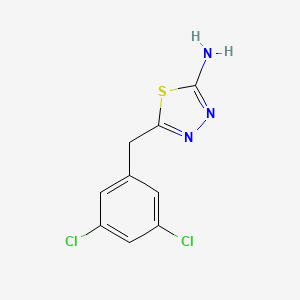

2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group at the 2-position and a 3,5-dichlorobenzyl group at the 5-position of the thiadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole typically involves the reaction of 3,5-dichlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Applications De Recherche Scientifique

2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound is studied for its use in the development of organic semiconductors and other electronic materials.

Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: The compound is explored for its potential use in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-1,3,4-thiadiazole: Lacks the 3,5-dichlorobenzyl group, resulting in different chemical properties and biological activities.

5-(3,5-Dichlorobenzyl)-1,3,4-thiadiazole:

2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the 3,5-dichlorobenzyl group, leading to variations in its chemical behavior and uses.

Uniqueness

The presence of both the amino group and the 3,5-dichlorobenzyl group in 2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for diverse biological activities. This makes it a valuable compound for research and industrial applications.

Activité Biologique

2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, neuroprotective, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring substituted with an amino group and a dichlorobenzyl moiety. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Synthesis and Testing : A study synthesized various 2-amino-1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

- Mechanism : The presence of halogen substituents (like dichloro groups) enhances the activity by improving binding affinity to microbial targets .

Anticancer Activity

Thiadiazoles have shown promising anticancer properties:

- Cell Viability Assays : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cell lines. For example, it exhibited an IC50 value comparable to established chemotherapeutics in various assays .

- Mechanisms of Action : The anticancer effect may involve apoptosis induction and cell cycle arrest. Studies have shown that thiadiazoles can increase the proportion of apoptotic cells in treated cultures .

Neuroprotective Effects

Emerging evidence suggests neuroprotective potential for thiadiazole derivatives:

- In Vitro Neuroprotection : Research indicates that compounds similar to this compound protect neuronal cells from excitotoxicity induced by glutamate. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for neurodegenerative diseases .

- Protective Mechanisms : These compounds may exert neuroprotection through antioxidant mechanisms and modulation of neuroinflammatory responses .

Pharmacological Profiles

The pharmacological profiles of thiadiazoles are diverse:

- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties using animal models. These studies suggest that certain thiadiazoles can provide protection against seizures with minimal toxicity .

- Other Activities : Thiadiazoles have also been reported to possess anti-inflammatory and analgesic effects, which further broadens their therapeutic applications .

Table 1: Summary of Biological Activities

Propriétés

Formule moléculaire |

C9H7Cl2N3S |

|---|---|

Poids moléculaire |

260.14 g/mol |

Nom IUPAC |

5-[(3,5-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H7Cl2N3S/c10-6-1-5(2-7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |

Clé InChI |

CSIJPOGCSSLOFJ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1Cl)Cl)CC2=NN=C(S2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.